

Pralnacasan (VX-740): Comprehensive Technical Profile of a Caspase-1 Inhibitor

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Compound Focus: Pralnacasan

CAS No.: 192755-52-5

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Drug Profile and Development Status

Pralnacasan (development code VX-740, previously HMR3480) represents an early-generation **selective caspase-1 inhibitor** that advanced to Phase II clinical trials for inflammatory conditions before development was suspended due to safety concerns.

Table 1: Basic Drug Profile and Properties

Property	Specification
Chemical Name	N-[(4S,7S)-4-[[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]-6,10-dioxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepin-7-yl]isoquinoline-1-carboxamide
Molecular Formula	C ₂₆ H ₂₉ N ₅ O ₇
Molecular Weight	523.5378 g/mol
DrugBank ID	DB04875
Modality	Small Molecule

Property	Specification
Development Status	Clinical trials suspended (Phase II)
Primary Developer	Vertex Pharmaceuticals in collaboration with Aventis Pharma
Proposed Indications	Rheumatoid arthritis, osteoarthritis

Pralnacasan functions as an **orally bioavailable prodrug** that is metabolized to the active compound RU36384/VRT-18858, a potent, non-peptide inhibitor of interleukin-1 β converting enzyme (ICE, caspase-1) [1] [2]. The drug exemplifies the **peptidomimetic inhibitor** class designed to overcome the pharmacological limitations of earlier peptide-based caspase inhibitors [3].

Mechanism of Action and Pharmacodynamics

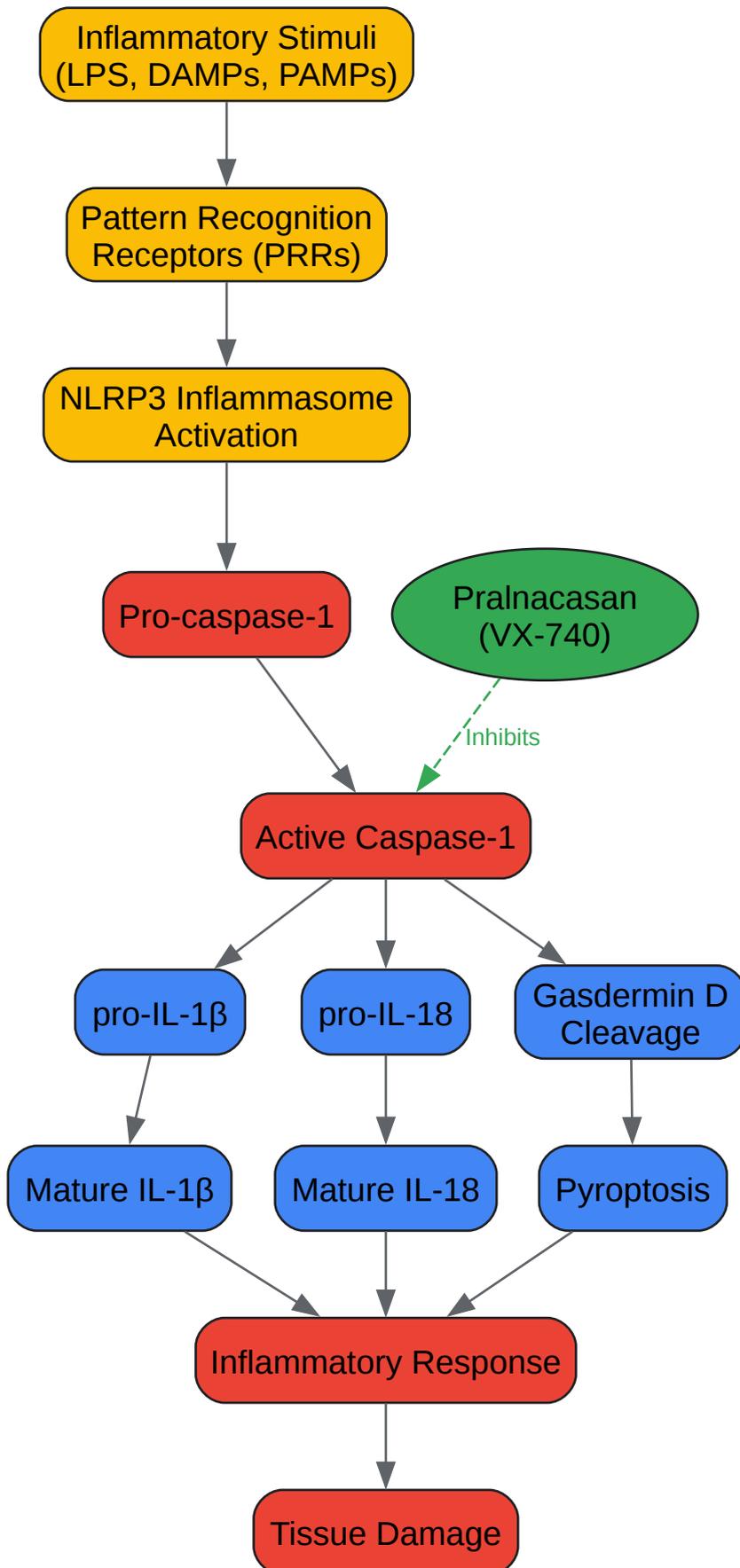
Caspase-1 Inhibition Mechanism

Pralnacasan exerts its therapeutic effects through **specific inhibition** of caspase-1 (ICE), a cysteine-aspartic protease that plays a central role in the inflammatory response:

- **Covalent Binding:** The active metabolite of **pralnacasan** **covalently modifies** the catalytic cysteine residue (Cys285) at the caspase-1 active site through a mechanism involving proton transfer with His237 and Ser339, establishing a S(Cys285)–C(carbonyl) covalent bond [4].
- **Substrate Competition:** As a **reversible competitive inhibitor**, **pralnacasan** blocks the enzyme's active site, preventing natural substrate binding and cleavage [2] [5].
- **Prodrug Activation:** The ethyl acetal prodrug structure undergoes **enzymatic conversion** by plasma esterases to the corresponding aldehyde acid metabolite, which exhibits the actual caspase-1 inhibitory activity [2].

Inflammasome Signaling and Pharmacological Effects

The diagram below illustrates the inflammasome signaling pathway targeted by **pralnacasan** and its downstream effects:



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Figure 1: Caspase-1 Inhibition Mechanism of **Pralnacasan** in the Inflammasome Signaling Pathway

The **primary pharmacological consequences** of caspase-1 inhibition by **pralnacasan** include:

- **Reduced Cytokine Maturation:** Significant decrease in the conversion of pro-IL-1 β (31 kDa) to **biologically active IL-1 β** (17.5 kDa) and similar inhibition of IL-18 maturation [4] [6].
- **Pyroptosis Suppression:** Inhibition of **inflammatory cell death** by preventing gasdermin D cleavage, thereby reducing release of pro-inflammatory cellular contents [5].
- **Anti-inflammatory Effects:** Downstream reduction in overall inflammatory signaling, including decreased IL-6 production and other secondary inflammatory mediators [4].

Table 2: Pharmacodynamic Profile of **Pralnacasan**

Parameter	Effect	Experimental Evidence
Caspase-1 Inhibition	IC ₅₀ = 1.3 nM	In vitro enzyme assay [2]
IL-1 β Release Inhibition	IC ₅₀ = 0.85 μ M	LPS-challenged human PBMCs [2]
Cellular Activity	Reduced mature IL-1 β and IL-18	THP-1 cell-based assay [6]
In Vivo Efficacy	13-22% reduction in OA joint damage	Murine osteoarthritis models [7]
Selectivity	>1000-fold selective for caspase-1 vs caspase-3	Enzymatic selectivity screening [2]

Preclinical Efficacy and Pharmacokinetic Data

Efficacy in Disease Models

Pralnacasan demonstrated **significant therapeutic potential** across multiple preclinical models of inflammatory disease:

- **Osteoarthritis Models:** In both collagenase-induced and spontaneous (STR/1N mice) osteoarthritis models, **pralnacasan** treatment at 12.5-50 mg/kg twice daily resulted in **dose-dependent reduction** of joint damage (13-22% improvement in histopathological scores) and significant decreases in urinary collagen cross-link biomarkers (59% reduction in hydroxylsypyrinoline) [7].
- **Rheumatoid Arthritis:** In collagen-induced arthritis models, **pralnacasan** demonstrated **protection against joint inflammation** and erosion, supporting its potential as a disease-modifying agent [2] [3].
- **Inflammatory Bowel Disease:** In dextran sulfate sodium-induced murine colitis, **pralnacasan** administered orally or intraperitoneally at 50 mg/kg showed **notable beneficial effects** on colitis progression and T-helper 1 cell activation [1] [2].

Pharmacokinetic Properties

The **pharmacokinetic profile** of **pralnacasan** reflects its design as an orally available prodrug:

- **Oral Bioavailability:** Approximately 50% in humans, significantly improved from the 4% bioavailability of the active metabolite without prodrug modification [2].
- **Metabolic Conversion:** Rapid hydrolysis by plasma esterases to the active aldehyde acid metabolite RU36384/VRT-18858 [2].
- **Dosing Regimen:** In Phase II clinical trials for rheumatoid arthritis, doses of 100 mg or 400 mg administered orally three times daily demonstrated therapeutic efficacy [2].

Clinical Development and Termination

Pralnacasan progressed through **early-phase clinical trials** with promising results before encountering safety issues:

- **Phase I Trials:** Established good tolerance and **50% oral bioavailability** in human subjects [2].
- **Phase II Trials:** In a 12-week, 285-patient rheumatoid arthritis trial, **pralnacasan** demonstrated **dose-dependent improvement** with acceptable safety profile at 100 mg and 400 mg TID dosing [2].
- **Development Suspension:** In November 2003, development was **voluntarily suspended** following a long-term animal toxicity study that revealed liver abnormalities after nine months of high-dose exposure, despite no similar toxicity being observed in human trials to that date [1] [3].

The termination of **pralnacasan** development highlights a recurring challenge in caspase inhibitor therapeutics - the **narrow therapeutic window** observed with extended treatment regimens [3].

Experimental Protocols and Methodologies

In Vitro Caspase-1 Inhibition Assay

The standard protocol for evaluating direct caspase-1 inhibition follows established methodology with modifications for **pralnacasan** testing [2] [6]:

- **Enzyme Preparation:** Recombinant human caspase-1 enzyme diluted in assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% glycerol, 10 mM DTT, pH 7.4).
- **Inhibitor Preparation:** **Pralnacasan** (prodrug) and its active metabolite prepared in DMSO with serial dilutions to achieve final concentrations typically ranging from 0.01 nM to 10 μ M.
- **Reaction Conditions:** Enzyme pre-incubated with inhibitor for 30 minutes at 25°C followed by addition of fluorogenic substrate (Ac-YVAD-AFC or similar). Reaction monitored for 30-60 minutes with fluorescence measurements (Ex 400 nm/Em 505 nm).
- **Data Analysis:** IC₅₀ values determined using non-linear regression analysis of fluorescence inhibition curves. Selectivity assessed through parallel screening against caspase-3, -8, and other proteases.

Cell-Based IL-1 β Release Assay

The cellular activity of **pralnacasan** was typically evaluated using human peripheral blood mononuclear cells (PBMCs) or THP-1 cell lines [2] [6]:

- **Cell Culture and Differentiation:** THP-1 cells maintained in RPMI-1640 with 10% FBS. For assays, cells differentiated with PMA (100 nM, 72 hours) or primary human PBMCs isolated from healthy donors.
- **Inflammasome Activation:** Differentiated cells primed with LPS (100 ng/mL, 4 hours) followed by activation with ATP (5 mM, 30 minutes) or nigericin to stimulate NLRP3 inflammasome formation.
- **Drug Treatment:** **Pralnacasan** added at varying concentrations (typically 0.1-10 μ M) during the priming phase, maintained throughout activation.
- **Cytokine Measurement:** IL-1 β in culture supernatant quantified by ELISA. Cell viability assessed simultaneously to confirm cytokine reduction not due to cytotoxicity.

In Vivo Osteoarthritis Model

The murine collagenase-induced osteoarthritis model provided key preclinical efficacy data for **pralnacasan** [7]:

- **Animal Model:** Female Balb/c mice (8-10 weeks) receiving intra-articular injection of collagenase (1 U/joint) in knee joints to induce osteoarthritis-like damage.
- **Drug Administration:** **Pralnacasan** administered orally by gavage at 0, 12.5, 25, and 50 mg/kg twice daily, beginning immediately post-collagenase injection and continuing for 4-8 weeks.
- **Outcome Assessment:** Joint damage evaluated by semi-quantitative histopathological scoring of cartilage erosion, osteophyte formation, and synovitis. Additional biomarker analysis included urinary hydroxyllysylpyridinoline and lysylpyridinoline measurements by HPLC.
- **Pharmacokinetic Monitoring:** Plasma concentrations of active metabolite RU36384/VRT-18858 determined at sacrifice to correlate exposure with efficacy.

Context in Caspase Inhibitor Development

Pralnacasan represents a **first-generation caspase-1 inhibitor** that demonstrated clinical proof-of-concept despite its ultimate developmental termination. Its suspension highlights the consistent challenges faced by caspase inhibitors:

- **Therapeutic Window Limitations:** Multiple caspase inhibitors, including VX-765 (belnacasan) and emricasan (IDN-6556), have faced similar safety challenges despite promising efficacy [3].
- **Compensatory Mechanisms:** Caspase-1-independent processing pathways for IL-1 β and IL-18 may limit therapeutic efficacy in certain inflammatory contexts [2].
- **Ongoing Development:** Research continues into next-generation caspase inhibitors with improved specificity and safety profiles, including non-peptidomimetic compounds and selective NLRP3 inflammasome inhibitors [3] [6].

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